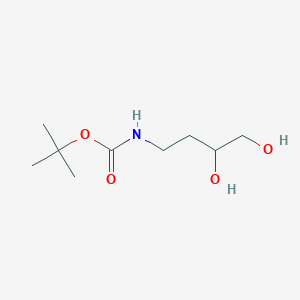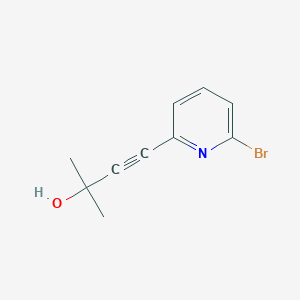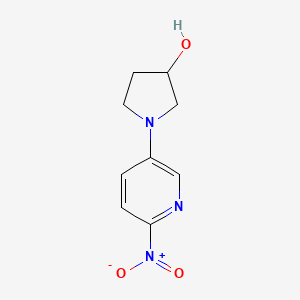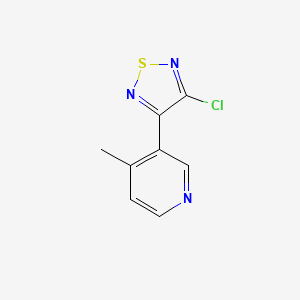
Tert-butyl N-(3,4-dihydroxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3,4-dihydroxybutyl)carbamate is an organic compound with the molecular formula C9H19NO4 It is a derivative of carbamic acid, featuring a tert-butyl ester group and a 3,4-dihydroxybutyl moiety
Vorbereitungsmethoden
The synthesis of Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybutylamine with tert-butyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion . Industrial production methods often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Tert-butyl N-(3,4-dihydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3,4-dihydroxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Tert-butyl N-(3,4-dihydroxybutyl)carbamate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(3,4-dihydroxybutyl)carbamate can be compared to other similar compounds, such as:
tert-Butyl N-Hydroxycarbamate: This compound features a similar tert-butyl ester group but differs in the presence of a hydroxylamine moiety instead of the 3,4-dihydroxybutyl group.
tert-Butyl Carbamate: This compound lacks the hydroxyl groups present in this compound, making it less reactive in certain chemical reactions.
The unique combination of the 3,4-dihydroxybutyl moiety and the tert-butyl ester group in this compound provides it with distinct chemical properties and reactivity, setting it apart from these similar compounds.
Eigenschaften
Molekularformel |
C9H19NO4 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
tert-butyl N-(3,4-dihydroxybutyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-4-7(12)6-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) |
InChI-Schlüssel |
REMUTXDSTVMYQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B8563238.png)

![(2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine](/img/structure/B8563258.png)



![Ethyl 3-[4-(2-methoxyphenyl)piperazino]propanoate](/img/structure/B8563279.png)

